molecular formula C15H18N2O B12651332 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B12651332
M. Wt: 242.32 g/mol
InChI Key: VRCTUNMZXAFYJW-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves multiple steps, including the formation of the indole ring and the introduction of the methoxy and tetrahydropyridinyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as methyl iodide, methoxyamine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific molecules within the cell.

Comparison with Similar Compounds

Similar compounds to 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole include other indole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and specific applications. Some examples of similar compounds include:

  • This compound-2-carboxylic acid
  • This compound-3-carboxamide

These compounds highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological activities.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole

InChI

InChI=1S/C15H18N2O/c1-17-10-14(11-5-7-16-8-6-11)13-9-12(18-2)3-4-15(13)17/h3-5,9-10,16H,6-8H2,1-2H3

InChI Key

VRCTUNMZXAFYJW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C3=CCNCC3

Origin of Product

United States

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